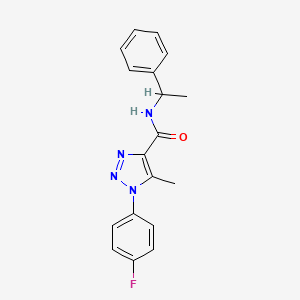

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12(14-6-4-3-5-7-14)20-18(24)17-13(2)23(22-21-17)16-10-8-15(19)9-11-16/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBQBXGGARZMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Methyl Group: The methyl group can be added via alkylation reactions using methyl halides.

Incorporation of the Phenylethyl Group: The phenylethyl group can be introduced through reductive amination reactions using phenylethylamine and suitable reducing agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its antitumor and antimicrobial properties . Research indicates that derivatives of triazole compounds exhibit significant activity against various cancer cell lines and pathogenic microorganisms.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation. For instance, compounds similar to 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy in inhibiting c-Met kinases, which are implicated in several types of cancer including non-small cell lung cancer and renal cell carcinoma. A notable example is the compound PF-04217903, which has advanced to clinical trials due to its potent anticancer activity .

Antimicrobial Properties

The triazole ring system is well-known for its antifungal properties. Compounds with similar structures have been utilized as fungicides in agricultural applications. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis, leading to cell death. These compounds are particularly effective against resistant strains of fungi, making them valuable in both clinical and agricultural settings .

Agricultural Applications

In agriculture, the compound's fungicidal properties are exploited to manage plant diseases caused by fungal pathogens. Its effectiveness against a broad spectrum of fungi makes it a candidate for developing new agricultural fungicides.

Case Studies

Several studies have documented the efficacy of triazole-based fungicides in crop protection. For example:

- A study published in Pest Management Science highlighted the use of triazole derivatives that significantly reduced fungal infections in crops such as wheat and corn .

- Another investigation demonstrated that these compounds could be integrated into integrated pest management (IPM) strategies to enhance crop yield while minimizing chemical usage.

Material Science Applications

Beyond biological applications, 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has potential uses in material science due to its structural properties.

Polymer Chemistry

Triazoles are often incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research indicates that polymers containing triazole units exhibit improved thermal stability and mechanical strength. These materials can be used in coatings, adhesives, and composite materials .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogues include substitutions on the triazole ring, aryl groups, and amide side chains. These modifications influence physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Substituent Comparison

Key Observations:

- Fluorine Position : The target compound’s 4-fluorophenyl group enhances metabolic stability compared to 2-fluorophenyl analogues, as para-substitution reduces steric hindrance and improves binding .

- Amide Side Chain: The chiral N-(1-phenylethyl) group may confer selectivity for chiral enzyme pockets, a feature absent in quinolinyl or morpholino-substituted analogues .

- R5 Substituent : Methyl at R5 (target compound) balances lipophilicity, whereas trifluoromethyl (in c-Met inhibitors) increases potency but may reduce solubility .

Pharmacological and Biochemical Profiles

Anticancer Activity:

- The c-Met inhibitor analogue (4-chlorophenyl, trifluoromethyl) shows nanomolar IC50 values against MKN-45 gastric cancer cells, attributed to strong hydrophobic interactions with kinase domains .

- In contrast, 5-amino-1-(4-fluorophenyl) derivatives exhibit moderate growth inhibition (GP = -13.42% in renal cancer), suggesting amino substitution at R5 may enhance DNA intercalation .

Metabolic and Signaling Pathways:

- Compound 3d (2-fluorophenyl, quinolinyl) disrupts Wnt/β-catenin signaling, a pathway linked to glucose metabolism, with IC50 values comparable to clinical candidates .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound is notable for its unique structural features, including a 4-fluorophenyl group and a carboxamide functional group, which enhance its potential biological activity. The triazole moiety is widely recognized for its diverse pharmacological properties, making it a significant subject of research in medicinal chemistry.

Structural Characteristics

The structure of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

This compound features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Fluorinated Aromatic Ring : Enhances lipophilicity and biological activity.

- Carboxamide Group : Contributes to hydrogen bonding and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have shown promise against various cancer cell lines. One study reported that related triazole compounds exhibited significant cytotoxic effects on H460 lung cancer cells with an IC50 value of 6.06 μM. The mechanism involved induction of apoptosis and generation of reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Antimicrobial Activity

Compounds from the triazole family are also recognized for their antimicrobial activities. The presence of the carboxamide group in 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide may enhance its effectiveness against various bacterial strains. Similar compounds have demonstrated potent antimicrobial effects, suggesting that this compound could be explored for its antibacterial properties.

Interaction Studies

Interaction studies have focused on the binding affinity of 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide with specific biological targets. These studies typically involve:

- Molecular Docking : To predict how the compound interacts with target proteins.

- Binding Affinity Measurements : To quantify the strength of interaction with biological macromolecules.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity associated with specific functional groups. The following table summarizes some related compounds and their reported activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-amino-1-(4-fluorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | Structure | Antimicrobial |

| N-hydroxy-1-phenyltetrazole | Structure | Antiviral |

| 1-(4-fluorophenylamino)-5-methyltriazole | Structure | Antimicrobial |

Case Studies

Several case studies have been conducted on triazole derivatives that provide valuable insights into their biological activities:

- Antitumor Activity : A study involving a series of triazole derivatives demonstrated that certain modifications led to enhanced antitumor activity against lung cancer cell lines. The presence of specific substituents was correlated with increased potency and selectivity .

- Antiviral Properties : Research on triazole hybrids has shown promising results against viral infections, including COVID-19. These compounds exhibited significant inhibition of viral replication through interaction with viral proteases .

Q & A

Basic: What synthetic methodologies are reported for 1-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. Key steps include:

- Step 1: Formation of the triazole core via cyclization of an alkyne and azide precursor.

- Step 2: Functionalization at the 4-position with a carboxamide group using coupling reagents like EDC/HOBt.

- Step 3: Introduction of the 4-fluorophenyl and phenylethyl substituents via nucleophilic substitution or amidation.

Table 1: Comparison of synthetic routes

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| CuAAC | CuI, DIPEA | 65–75 | ≥95 | Requires inert atmosphere |

| Condensation | HATU, DMF | 50–60 | 90–95 | Low solubility in DMF |

| Microwave-assisted | Cu nanoparticles | 80–85 | ≥98 | Specialized equipment |

Yield optimization hinges on solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol% CuI), and reaction time (6–24 hrs). Microwave synthesis reduces time but requires controlled energy input .

Basic: What spectroscopic and chromatographic techniques validate the structure of this compound?

Answer:

- NMR:

- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 9H, aromatic), 4.62 (q, 1H, CH(CH₃)), 2.41 (s, 3H, CH₃).

- ¹³C NMR: δ 163.5 (C=O), 145.2 (triazole-C), 135.1–115.3 (aromatic carbons).

- IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch).

- HPLC: Purity >98% using C18 column (acetonitrile/water gradient, 1.0 mL/min).

Cross-validation with high-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 351.15 .

Advanced: How can researchers mitigate low aqueous solubility during in vitro assays?

Answer:

Low solubility (logP ~3.2) limits bioavailability. Strategies include:

- Co-solvents: Use DMSO (<1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dispersion.

- Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or alkylation.

- Nanoformulations: Encapsulate in liposomes (size: 100–200 nm) or polymeric nanoparticles (PLGA) to improve uptake.

Table 2: Solubility enhancement methods

| Approach | Solubility (μg/mL) | Bioactivity Retention (%) |

|---|---|---|

| DMSO (0.5%) | 120 | 85 |

| HP-β-CD complex | 450 | 92 |

| PLGA nanoparticles | 680 | 88 |

Note: Cytotoxicity of co-solvents must be tested via MTT assay .

Advanced: How to design enzyme inhibition studies targeting COX-2 and HDACs?

Answer:

Experimental Design:

- Enzyme Sources: Recombinant human COX-2 (IC₅₀ determination) or HDAC isoforms (Class I/II).

- Assay Conditions:

- COX-2: Monitor prostaglandin E₂ (PGE₂) via ELISA (inhibitor concentration: 0.1–10 μM).

- HDACs: Fluorometric assay using acetylated lysine substrates (λₑₓ/λₑₘ = 360/450 nm).

- Controls: Celecoxib (COX-2) and trichostatin A (HDACs) as positive controls.

Data Interpretation:

- Competitive inhibition (Lineweaver-Burk plots) vs. non-competitive.

- Selectivity profiling against COX-1 and non-target kinases (e.g., EGFR) to avoid off-target effects .

Advanced: How to reconcile conflicting reports on anticancer vs. neuroprotective activity?

Answer:

Root Causes of Contradictions:

- Cell Line Variability: MDA-MB-231 (breast cancer) vs. SH-SY5Y (neuroblastoma) may show divergent responses due to HDAC isoform expression.

- Assay Conditions: Serum concentration (e.g., 10% FBS vs. serum-free) alters compound stability.

- Metabolic Interference: Cytochrome P450 interactions in hepatic models (e.g., HepG2).

Resolution Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.